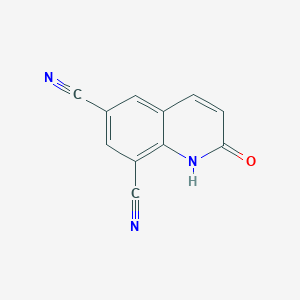
6,8-Dicyano-2-hydroxy (1H)-quinoline
Descripción general
Descripción
6,8-Dicyano-2-hydroxy (1H)-quinoline, also known as DCQN, is a quinoline derivative that has been studied extensively for its potential applications in the medical and scientific fields. This versatile compound is a highly reactive, electron-rich heterocyclic compound that has been used as a reagent in various organic transformations. DCQN has been found to have a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties, as well as potential applications in drug delivery, gene therapy, and cancer therapy.
Aplicaciones Científicas De Investigación
Diuretic Action
- Synthesis and Biological Properties : Research by Ukrainets et al. (2018) on N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides reveals these compounds as potential inhibitors of aldosterone synthase with significant diuretic effects, indicating their potential as leading structures for new diuretics (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018).
Antimicrobial and Cytotoxic Agents
- Antimicrobial and Cytotoxic Activities : A study by Farhan & Saour (2017) synthesized nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines, demonstrating potential activity as antimicrobial and cytotoxic agents. These compounds include derivatives of 8-Hydroxyquinoline, indicating a broad spectrum of biological activities (Farhan & Saour, 2017).
Corrosion Inhibition
- Use as Anticorrosive Materials : Quinoline and its derivatives, including those related to 6,8-Dicyano-2-hydroxy (1H)-quinoline, are extensively used as anticorrosive materials. Verma, Quraishi, & Ebenso (2020) reviewed their effectiveness against metallic corrosion, noting their ability to form stable chelating complexes with surface metallic atoms (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Quinoline Alkaloids
- Synthesis of Tricyclic Quinoline Alkaloids : Bar, Parsons, & Thomas (2000) explored the synthesis of tricyclic quinoline alkaloids like araliopsine using 4-hydroxy-1-methyl-2(1H)-quinolone, demonstrating the chemical versatility of quinoline derivatives (Bar, Parsons, & Thomas, 2000).
Antioxidant Activity
- Synthesis and Antioxidant Testing : Research by Cahyana, Andika, & Liandi (2020) involved synthesizing derivatives of 1,8-dioxoacridine and polyhydro-quinoline, testing their antioxidant activity. This demonstrates the potential for quinoline derivatives in antioxidant applications (Cahyana, Andika, & Liandi, 2020).
Diuretic Properties
- Exploring Diuretic Properties : Ukrainets, Golik, Shemchuk, & Kravchenko (2011) synthesized hydroxy- and alkoxyanilides of quinoline carboxylic acids, exploring their potential as diuretics (Ukrainets, Golik, Shemchuk, & Kravchenko, 2011).
Propiedades
IUPAC Name |
2-oxo-1H-quinoline-6,8-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N3O/c12-5-7-3-8-1-2-10(15)14-11(8)9(4-7)6-13/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDMZHCJXZYOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-{[4-(propan-2-yl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B1455360.png)
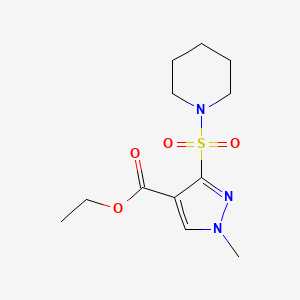
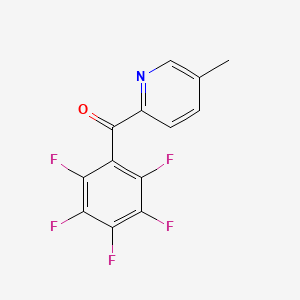
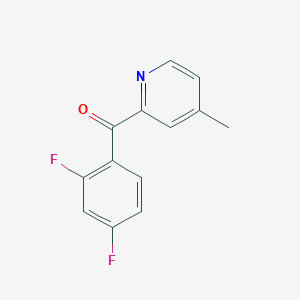

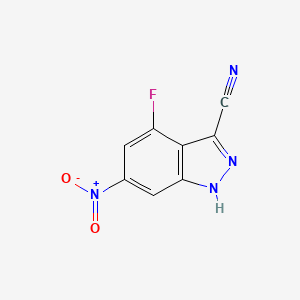
![4-[(2-Aminopyridin-3-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1455369.png)
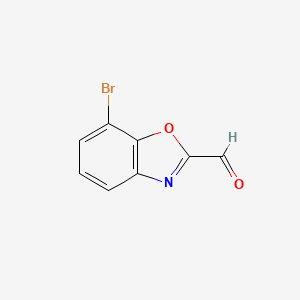
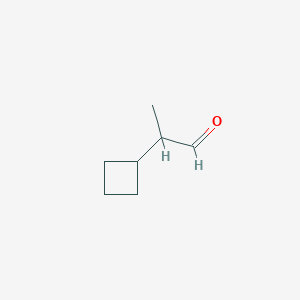



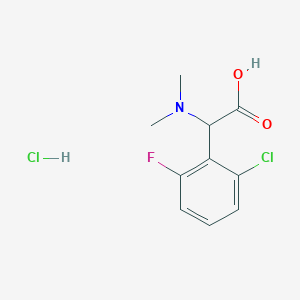
![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)